molecular formula C22H19N3OS B11202626 1-(2-Methylindolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

1-(2-Methylindolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B11202626
M. Wt: 373.5 g/mol
InChI Key: SWLBWIQIOQOTBW-UHFFFAOYSA-N
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Description

1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that features both indole and imidazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The imidazole ring can be synthesized through the reaction of a 1,2-diketone with an aldehyde and ammonia or an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the imidazole ring can produce dihydroimidazole derivatives .

Scientific Research Applications

1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The indole and imidazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone

InChI

InChI=1S/C22H19N3OS/c1-15-11-17-9-5-6-10-20(17)25(15)21(26)12-18-14-27-22-23-19(13-24(18)22)16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3

InChI Key

SWLBWIQIOQOTBW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5

Origin of Product

United States

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